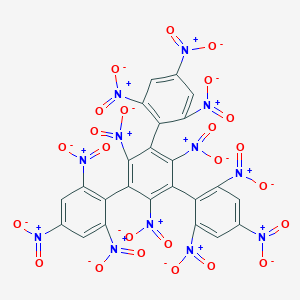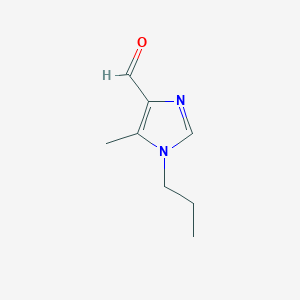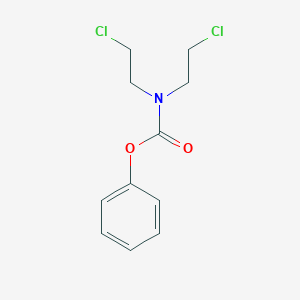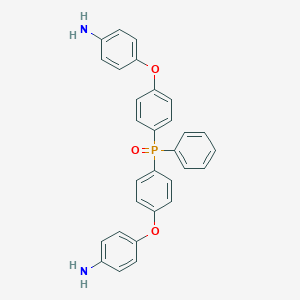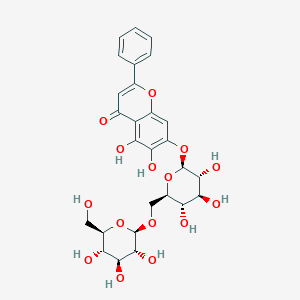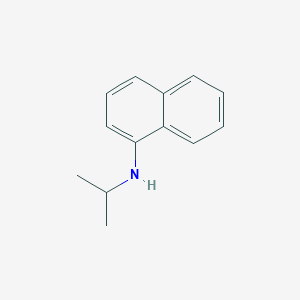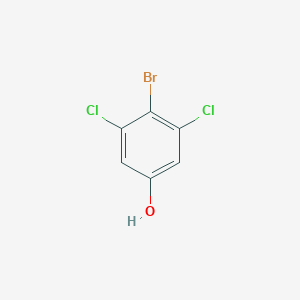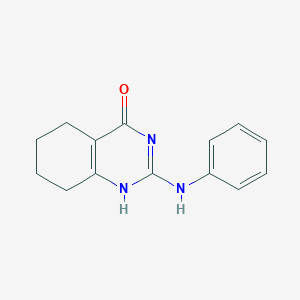
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one, also known as THQ, is a heterocyclic organic compound that has been widely studied for its potential use in various scientific research applications. THQ is a derivative of quinazoline and has a unique structure that makes it an attractive target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes.
Effets Biochimiques Et Physiologiques
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it an attractive candidate for the development of anticancer drugs. However, 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has some limitations, including its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one. One area of interest is the development of novel 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one derivatives with improved solubility and potency. Additionally, researchers are exploring the use of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one in combination with other anticancer agents to enhance its effectiveness. Finally, there is ongoing research into the mechanisms of action of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one and its potential use in other disease states beyond cancer.
Méthodes De Synthèse
The synthesis of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one can be achieved through various methods, including the use of condensation reactions or cyclization reactions. One of the most common methods involves the reaction of aniline with 2-chloroquinazoline in the presence of a base. This reaction results in the formation of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one as a yellow solid.
Applications De Recherche Scientifique
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research involves the investigation of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one as a potential anticancer agent. Studies have shown that 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propriétés
Numéro CAS |
97041-36-6 |
|---|---|
Nom du produit |
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one |
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
2-anilino-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H15N3O/c18-13-11-8-4-5-9-12(11)16-14(17-13)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,15,16,17,18) |
Clé InChI |
DULSKIZUOARNES-UHFFFAOYSA-N |
SMILES isomérique |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3 |
SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=CC=CC=C3 |
SMILES canonique |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)
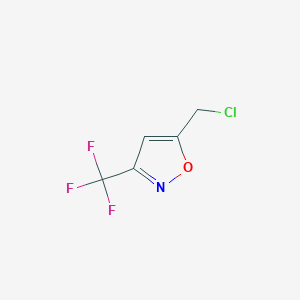
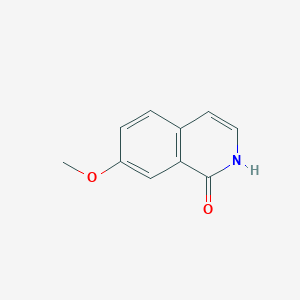
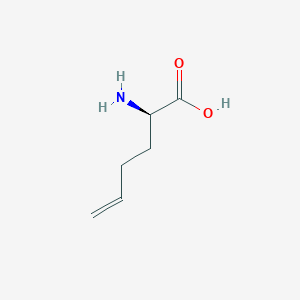
![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)

![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)
